Gomesin -

Gomesin

Catalog Number: EVT-245725
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gomesin was originally discovered in the hemolymph of the spider Acanthoscurria gomesiana. The isolation and characterization of this peptide have paved the way for extensive research into its properties and potential applications in medicine.

Classification

Gomesin belongs to the class of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in various organisms. It is particularly noted for its β-hairpin structure, which is common among many AMPs, contributing to its stability and activity against a broad spectrum of pathogens .

Synthesis Analysis

Methods

The primary method for synthesizing gomesin is solid-phase peptide synthesis (SPPS), utilizing Fmoc (fluorenyl methoxycarbonyl) based protection chemistry. This approach allows for the assembly of peptides from the carboxyl terminus to the amino terminus. The synthesis process typically involves several key steps:

  1. Peptide Assembly: Amino acids are sequentially added to a solid support.
  2. Cleavage: Once assembled, the peptide is cleaved from the resin.
  3. Purification: The crude peptide is purified, often using high-performance liquid chromatography (HPLC).

Recent advancements have also included methods for creating cyclic analogues of gomesin, which can enhance stability and activity against specific pathogens .

Technical Details

The synthesis process requires careful control of conditions such as temperature and solvent composition. For example, a combination of 20% dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) at elevated temperatures has been shown to facilitate effective backbone cyclization during synthesis .

Molecular Structure Analysis

Structure

Data

The structural characterization of gomesin has been confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided insights into its folding patterns and interactions with target membranes .

Chemical Reactions Analysis

Reactions

Gomesin participates in various chemical reactions primarily related to its interactions with microbial membranes. Its mechanism involves disrupting lipid bilayers, leading to cell lysis and death in susceptible pathogens.

Technical Details

The peptide's activity can be influenced by modifications in its amino acid sequence. For instance, substitutions in key residues have been shown to enhance or diminish its antimicrobial potency against specific strains of bacteria and cancer cells .

Mechanism of Action

Process

Gomesin's mechanism involves binding to microbial membranes, leading to membrane permeabilization. This process disrupts cellular integrity, resulting in cell death through necrosis or apoptosis.

Data

Studies have demonstrated that gomesin alters gene expression related to cell cycle regulation and apoptosis pathways in target cells, further elucidating its role as an effective therapeutic agent against cancer and infectious diseases .

Physical and Chemical Properties Analysis

Physical Properties

Gomesin is soluble in aqueous solutions, which is essential for its function as an antimicrobial agent. Its stability under physiological conditions makes it a promising candidate for therapeutic applications.

Chemical Properties

The presence of disulfide bonds contributes significantly to the chemical stability of gomesin. Additionally, modifications such as cyclization can enhance its resistance to proteolytic degradation while maintaining or improving its biological activity .

Applications

Gomesin has shown potential in various scientific applications:

  • Antimicrobial Therapy: Effective against a wide range of bacteria, fungi, and viruses.
  • Cancer Treatment: Demonstrates cytotoxic effects on cancer cells, making it a candidate for novel anticancer therapies.
  • Drug Development: Its unique structure provides a template for designing new peptides with enhanced therapeutic properties.

Research continues to explore gomesin's applications in drug discovery and development, particularly concerning its ability to combat resistant strains of pathogens and its utility in cancer therapeutics .

Discovery, Synthesis, and Structural Characterization of Gomesin

Bioprospecting and Initial Isolation from Acanthoscurria gomesiana Hemocytes

Gomesin (Gm) was discovered in 2000 through targeted bioprospecting of the Brazilian tarantula Acanthoscurria gomesiana's innate immune components. Unlike many spider-derived peptides isolated from venom, gomesin originates specifically from the spider's hemocytes (circulating immune cells) within the hemolymph. Researchers collected hemolymph in sodium citrate buffer (pH 4.6) and separated hemocytes via centrifugation. Subsequent peptide extraction involved ultrasonic disruption of the cells followed by vacuum concentration. The crude extract underwent multiple chromatographic purification steps: initial fractionation used solid-phase extraction, followed by reverse-phase chromatography on an Aquapore RP-300 C8 column, and final purification via high-performance liquid chromatography-size exclusion chromatography (HPLC-SEC). The purified peptide exhibited potent antimicrobial activity against Candida albicans, Escherichia coli, and Trichophyton mentagrophytes, prompting further characterization [1] [3] [7].

Edman degradation sequencing revealed an 18-residue peptide (molecular weight: 2270.4 Da) with a distinctive composition: an N-terminal pyroglutamic acid (Z), a C-terminal amidated arginine, and four cysteine residues forming two disulfide bonds. Its primary structure was determined as ZCRRLCYKQRCVTYCRGR-NH₂. This discovery marked the first cysteine-rich defense peptide isolated from spider hemocytes with sequence similarities to horseshoe crab tachyplesins [7] [3].

Table 1: Key Steps in Gomesin Isolation from A. gomesiana Hemocytes

StepMethod/ReagentPurpose
Hemolymph CollectionSodium citrate buffer (pH 4.6)Prevent coagulation and preserve cellular integrity
Hemocyte SeparationCentrifugationIsolate immune cells from hemolymph fluid
Peptide ExtractionUltrasonic disruption, centrifugationRelease intracellular content
Preliminary PurificationSolid-phase extraction (C18 cartridge)Concentrate and desalt peptide fraction
Intermediate PurificationAquapore RP-300 C8 columnSeparate peptides by hydrophobicity
Final PurificationHPLC-Size Exclusion ChromatographyIsolate bioactive gomesin to homogeneity

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Gomesin Production

Gomesin is predominantly synthesized via Fmoc (fluorenylmethoxycarbonyl) solid-phase peptide synthesis due to its efficiency in producing disulfide-rich peptides. The synthesis proceeds C- to N-terminus on a 4-methylbenzhydrylamine (MBHA) resin, contrasting with ribosomal N-to-C synthesis. Key steps include:

  • Resin Loading: C-terminal Arg pre-loaded on resin enables C-terminal amidation upon cleavage.
  • Side-Chain Protection: Arg(Pbf), Cys(Trt), Tyr(tBu), and Lys(Boc) protect against unwanted reactions.
  • Cyclization: After linear assembly, selective deprotection (e.g., iodine oxidation or air exposure) forms disulfide bonds (Cys²⁻¹⁵ and Cys⁶⁻¹¹).
  • Cleavage/Deprotection: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide while removing side-chain protecting groups.

A critical synthetic challenge is the correct folding of the β-hairpin structure. Native folding typically occurs spontaneously in aqueous buffers under controlled redox conditions. Synthetic purity (>95%) is confirmed by reversed-phase HPLC and mass spectrometry (e.g., MALDI-TOF MS showing [M+H]⁺ at 2271.4 m/z) [1] [3] [6]. Modifications like D-amino acid substitutions or proline incorporation at position 9 enhance stability without compromising structure [6].

Table 2: SPPS Strategies and Challenges in Gomesin Synthesis

Synthetic StageMethodPurpose/ChallengeSolution
C-Terminal ModificationAmide-functionalized resinAchieve C-terminal Arg amidationUse MBHA resin for cleavage-dependent amidation
Disulfide Bond FormationOxidative folding (O₂/I₂ oxidation)Correct pairing (Cys²⁻¹⁵, Cys⁶⁻¹¹)Stepwise deprotection or redox buffers
Aggregation PreventionPseudoproline dipeptidesMinimize β-sheet aggregation during elongationIncorporate turn-inducing residues
PurificationRP-HPLC (acetonitrile/TFA gradients)Separate misfolded isomersOptimize gradient elution conditions

Structural Elucidation via NMR Spectroscopy and Mass Spectrometry

Gomesin’s structure was resolved using two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy in aqueous solution (90% H₂O/10% D₂O, pH 4.0). Key experiments included:

  • TOCSY (Total Correlation Spectroscopy): Identified spin systems for residue-specific assignment.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detected ¹H-¹H distances (<5 Å) to determine spatial proximity.
  • COSY (Correlated Spectroscopy): Established J-coupling constants for backbone dihedral angles.

The NMR-derived structure (PDB ID: 1KFP) revealed a rigid, double-stranded β-hairpin stabilized by:

  • Two disulfide bonds (Cys²⁻¹⁵ and Cys⁶⁻¹¹) adopting right-handed conformations.
  • Six inter-strand hydrogen bonds between Tyr⁷ CO–Arg¹⁶ NH and Cys⁶ CO–Cys¹¹ NH.
  • A type II’ β-turn (residues 8–11: K-Q-R-C).

Mass spectrometry complemented structural analysis: MALDI-TOF confirmed the molecular mass (2270.4 Da), while enzymatic digestion (trypsin/chymotrypsin) and LC-ESI-MS/MS validated the disulfide connectivity. The Cysα-Cysα distances—0.37 nm (Cys²⁻¹⁵) and 0.38 nm (Cys⁶⁻¹¹)—were notably shorter than those in globular proteins, indicating high structural rigidity [1] [3] [7].

Comparative Analysis of Native vs. Synthetic Gomesin Conformations

Comparative studies confirm that synthetic gomesin faithfully reproduces the native conformation:

  • Circular Dichroism (CD) Spectroscopy: Both native and synthetic gomesin exhibit characteristic β-sheet minima at 218 nm in aqueous buffer and membrane-mimetic environments (e.g., sodium dodecyl sulfate micelles).
  • NMR in SDS Micelles: Synthetic gomesin retains the native β-hairpin fold with RMSD <1.0 Å for backbone atoms, confirming structural fidelity.
  • Functional Equivalence: Antimicrobial assays show identical MIC values against E. coli (0.5–1 µM) and C. albicans (2–4 µM) for native and synthetic variants.

However, subtle differences arise in dynamic behavior:

  • Turn Flexibility: Synthetic analogues with D-Pro⁹ or L-Pro⁹ exhibit enhanced turn stability but unchanged global fold.
  • Disulfide-Dependent Stability: Linear analogues lacking disulfide bonds show reduced helicity in CD spectra but retain partial activity if β-turn residues (e.g., Pro⁹) are incorporated [4] [6].

Table 3: Structural Parameters of Gomesin Determined by NMR

Structural FeatureParameterBiological Significance
Disulfide BondsCys²⁻¹⁵, Cys⁶⁻¹¹ (right-handed)Stabilize β-strands; Cysα-Cysα distances: 0.37–0.38 nm
Secondary StructureAntiparallel β-sheets (residues 3–6, 13–16)Forms amphipathic surface for membrane interaction
Hydrogen Bonding6 backbone H-bonds between β-strandsMaintains hairpin rigidity
β-TurnType II’ (Lys⁸-Arg¹¹)Positions key residues (Tyr⁷, Arg¹⁶) for bioactivity
Electrostatic SurfaceCationic patch (+6 net charge)Mediates initial electrostatic binding to microbial membranes

Properties

Product Name

Gomesin

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